1-{1-[(4-Methoxyphenyl)methyl]piperidin-4-YL}azetidin-3-amine
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Overview
Description
1-{1-[(4-Methoxyphenyl)methyl]piperidin-4-YL}azetidin-3-amine is a complex organic compound that features a piperidine ring and an azetidine ring. The presence of a methoxyphenyl group adds to its chemical diversity, making it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[(4-Methoxyphenyl)methyl]piperidin-4-YL}azetidin-3-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Methoxyphenyl Group: This step often involves nucleophilic substitution reactions where a methoxyphenyl group is introduced to the piperidine ring.
Formation of the Azetidine Ring: This can be done through cyclization reactions involving azetidine precursors.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-{1-[(4-Methoxyphenyl)methyl]piperidin-4-YL}azetidin-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
1-{1-[(4-Methoxyphenyl)methyl]piperidin-4-YL}azetidin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{1-[(4-Methoxyphenyl)methyl]piperidin-4-YL}azetidin-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Benzylpyrrolidine-3-amine: Similar in structure but with a pyrrolidine ring instead of an azetidine ring.
4-Hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone: Similar in having a piperidine ring and methoxyphenyl group.
Uniqueness
1-{1-[(4-Methoxyphenyl)methyl]piperidin-4-YL}azetidin-3-amine is unique due to the combination of its piperidine and azetidine rings, along with the methoxyphenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H25N3O |
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Molecular Weight |
275.39 g/mol |
IUPAC Name |
1-[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]azetidin-3-amine |
InChI |
InChI=1S/C16H25N3O/c1-20-16-4-2-13(3-5-16)10-18-8-6-15(7-9-18)19-11-14(17)12-19/h2-5,14-15H,6-12,17H2,1H3 |
InChI Key |
SSEDJFNGESKTAL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCC(CC2)N3CC(C3)N |
Origin of Product |
United States |
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